molecular formula C8H7FIN B1613532 3-Allyl-2-fluoro-4-iodopyridine CAS No. 340268-75-9

3-Allyl-2-fluoro-4-iodopyridine

Cat. No.: B1613532
CAS No.: 340268-75-9
M. Wt: 263.05 g/mol
InChI Key: FRJNAQONKJGNET-UHFFFAOYSA-N
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Description

3-Allyl-2-fluoro-4-iodopyridine is a chemical compound with the molecular formula C8H7FIN and a molecular weight of 263.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of fluorine, iodine, and allyl groups attached to the pyridine ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2-fluoro-4-iodopyridine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-fluoro-4-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Allyl-2-fluoro-4-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Allyl-2-fluoro-4-iodopyridine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the fluorine atom can participate in hydrogen bonding and other interactions, while the allyl group can undergo reactions that modify the compound’s activity. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl-2-fluoro-4-iodopyridine is unique due to the presence of all three functional groups (fluorine, iodine, and allyl) on the pyridine ring. This combination imparts distinct reactivity and properties, making it a valuable compound in various chemical syntheses and applications .

Properties

IUPAC Name

2-fluoro-4-iodo-3-prop-2-enylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FIN/c1-2-3-6-7(10)4-5-11-8(6)9/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJNAQONKJGNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CN=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628015
Record name 2-Fluoro-4-iodo-3-(prop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340268-75-9
Record name 2-Fluoro-4-iodo-3-(prop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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